1-(pentafluorobenzyl)-1H-pyrazol-3-amine
Description
Pyrazole (B372694), a five-membered heterocyclic compound with two adjacent nitrogen atoms, forms the structural core of a vast array of molecules that are indispensable to modern science. numberanalytics.comnih.gov The pyrazole nucleus is considered a "pharmacologically important active scaffold" because its derivatives exhibit a wide spectrum of biological activities. nih.govglobalresearchonline.net This has led to their extensive use in the pharmaceutical industry, with pyrazole-based compounds being developed as anti-inflammatory, antimicrobial, anticancer, and antidepressant agents. numberanalytics.comnih.gov
The versatility of the pyrazole ring allows for structural modifications that fine-tune its biological and physical properties, making it a privileged scaffold in drug discovery. ontosight.ai Beyond medicine, pyrazole derivatives are integral to agrochemicals, serving as effective pesticides and herbicides. numberanalytics.com In materials science, these compounds are utilized in the creation of novel materials such as luminescent compounds and conducting polymers. numberanalytics.com
| Examples of Commercially Significant Pyrazole Derivatives | Area of Application | Function |
| Celecoxib | Pharmaceuticals | Anti-inflammatory drug for arthritis. nih.govontosight.ai |
| Rimonabant | Pharmaceuticals | Anti-obesity agent (withdrawn). nih.gov |
| Fipronil | Agrochemicals | Broad-spectrum insecticide. numberanalytics.com |
| CDPPB | Pharmaceuticals | Antipsychotic agent. nih.gov |
Organofluorine chemistry, which focuses on compounds containing a carbon-fluorine (C-F) bond, has a profound impact on nearly every facet of modern technology and life sciences. numberanalytics.comwikipedia.org The strategic incorporation of fluorine atoms into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is due to fluorine's unique characteristics, including its high electronegativity, small size, and the strength of the C-F bond. numberanalytics.com
In pharmaceuticals and agrochemicals, fluorination can enhance a molecule's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. numberanalytics.comworktribe.com In materials science, the introduction of fluorine leads to the creation of advanced materials with exceptional properties. numberanalytics.com Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are renowned for their high thermal stability and chemical resistance. worktribe.comresearchgate.net Organofluorine compounds are also critical as refrigerants, surfactants, and specialized solvents. wikipedia.org
The pentafluorobenzyl (PFB) group, in particular, is a widely used moiety in both synthesis and analysis. Pentafluorobenzyl bromide (PFB-Br) is a versatile derivatizing agent used in chromatography and mass spectrometry to enhance the detection of various analytes. nih.govresearchgate.net The electron-capturing nature of the PFB group makes derivatives highly sensitive in certain analytical techniques. nih.gov
1-(Pentafluorobenzyl)-1H-pyrazol-3-amine is a molecule that strategically combines the features of both a pyrazole heterocycle and an organofluorine compound. Its structure consists of a pyrazol-3-amine core, where a pentafluorobenzyl group is attached to one of the nitrogen atoms of the pyrazole ring.
The research relevancy of this compound stems from the synergistic properties of its constituent parts. The 3-aminopyrazole (B16455) fragment is a well-established pharmacophore and a versatile building block for synthesizing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and 1H-pyrazolo[3,4-b]pyridines. mdpi.comchemicalbook.com The introduction of the pentafluorobenzyl group serves multiple potential purposes. It can enhance the compound's lipophilicity, improve its metabolic stability against oxidative degradation, and introduce new non-covalent interactions (such as halogen bonding) that can modulate its binding to biological targets.
The synthesis of this compound would typically involve the N-alkylation of 3-aminopyrazole with pentafluorobenzyl bromide. researchgate.net The pentafluorobenzyl bromide acts as an effective electrophile, reacting with the nucleophilic nitrogen of the pyrazole ring. researchgate.net This modular synthesis allows for the creation of a library of related compounds for screening in drug discovery and materials science applications. The presence of the amine group provides a further point for chemical modification, increasing the structural diversity that can be explored.
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C10H6F5N3 |
| Molecular Weight | 263.17 g/mol |
| Structure | A pyrazole ring substituted with an amine group at position 3 and a pentafluorobenzyl group at the N1 position. |
| Key Features | Contains a biologically active pyrazole-amine scaffold and a property-modulating organofluorine (pentafluorobenzyl) group. |
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5N3/c11-6-4(3-18-2-1-5(16)17-18)7(12)9(14)10(15)8(6)13/h1-2H,3H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISVUPHRZAMMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Pentafluorobenzyl 1h Pyrazol 3 Amine and Analogous Pyrazole Derivatives
Approaches to the 1H-Pyrazole-3-amine Scaffold Synthesis
The formation of the 1H-pyrazole-3-amine core is a critical step and can be achieved through various cyclization reactions. These methods often utilize readily available starting materials and offer pathways to a diverse range of substituted pyrazoles.
Cyclization Reactions for Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is typically achieved through the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species. google.com This fundamental approach has been adapted into several powerful strategies, including multi-component reactions and classical condensations with dicarbonyl compounds or their synthetic equivalents.
Multi-component reactions (MCRs) provide an efficient and atom-economical route to highly substituted pyrazoles in a single synthetic operation. tandfonline.compreprints.org These reactions involve the combination of three or more starting materials to form a complex product, incorporating most of the atoms from the reactants. beilstein-journals.org For the synthesis of aminopyrazoles, MCRs can be designed to assemble the pyrazole ring and introduce the amino functionality simultaneously.
One such strategy involves the one-pot reaction of hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds, which can be mediated by iodine to construct multi-substituted 3-aminopyrazoles. tandfonline.com Another versatile three-component approach utilizes the reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, offering a green and straightforward method for the synthesis of 1H-pyrazole derivatives. preprints.org The use of MCRs allows for the rapid generation of a library of pyrazole compounds with diverse substitution patterns.
Table 1: Examples of Multi-component Reactions for Pyrazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Hydrazine hydrate, Isothiocyanates, 1,3-Dicarbonyl compounds | Iodine, Ethanol | Multi-substituted 3-aminopyrazoles | tandfonline.com |
| Enaminones, Benzaldehyde, Hydrazine hydrochloride | Ammonium acetate, Water, Reflux | Polyfunctionally substituted 1H-pyrazoles | preprints.org |
The classical and most widely used method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. google.com To obtain a 3-aminopyrazole (B16455) scaffold, precursors containing a nitrile group, which can be considered a masked amino group, are often employed.
A common approach involves the reaction of hydrazine with β-ketonitriles. chim.itchemicalbook.com The reaction proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon. This method is highly effective for the synthesis of 3(5)-aminopyrazoles. chim.it
Alternatively, α,β-unsaturated nitriles bearing a leaving group at the β-position can react with hydrazines to yield 3-aminopyrazoles. chim.it The reaction mechanism involves a Michael addition of the hydrazine followed by cyclization and elimination of the leaving group. The regioselectivity of the reaction with substituted hydrazines, which determines whether a 3-amino or 5-amino pyrazole is formed, can often be controlled by the reaction conditions. chim.it For instance, microwave-assisted condensation of 2-chloroacrylonitrile (B132963) with methylhydrazine has been shown to exclusively produce the 3-aminopyrazole regioisomer. chim.it
Table 2: Cyclization Reactions for 3-Aminopyrazole Scaffold Synthesis
| 1,3-Dielectrophilic Precursor | Hydrazine Source | Key Features | Product | Reference |
| β-Ketonitrile | Hydrazine hydrate | Forms hydrazone intermediate, followed by cyclization. | 3(5)-Aminopyrazole | chim.itchemicalbook.com |
| β-Alkoxyacrylonitrile | Phenylhydrazine (B124118) | Regioselectivity can be controlled by reaction conditions (kinetic vs. thermodynamic control). | 3-Amino or 5-Aminopyrazole | chim.it |
| 2-Chloroacrylonitrile | Methylhydrazine | Microwave-assisted reaction provides high regioselectivity. | 3-Aminopyrazole | chim.it |
The introduction of the pentafluorobenzyl group can be achieved by using pentafluorobenzylhydrazine as the hydrazine component in these cyclization reactions. However, the synthesis of this specific hydrazine might be a preceding step. A more common strategy is the N-alkylation of the pre-formed pyrazole ring. The regioselectivity of this alkylation is a critical consideration, as reaction can occur at either of the two nitrogen atoms in the pyrazole ring. For 3-aminopyrazoles, N-alkylation with benzyl (B1604629) halides can be directed to the N1 position under specific conditions, providing a route to compounds like 1-benzyl-1H-pyrazol-3-amine. It is expected that a similar regioselectivity would be observed with pentafluorobenzyl bromide.
Post-Cyclization Functionalization for Amine Introduction
A well-established method for the introduction of an amino group is through the reduction of a nitro group. tandfonline.com A 3-nitropyrazole can be synthesized and then reduced to the corresponding 3-aminopyrazole. Various reducing agents can be employed for this transformation, including catalytic hydrogenation. The synthesis of 3-nitropyrazoles can be achieved through the nitration of pyrazole itself, which often yields a mixture of isomers, or through the rearrangement of N-nitropyrazoles. nih.gov
Similarly, a carboxylic acid or its derivative at the 3-position can serve as a precursor to the amino group, although this is a less direct route.
The introduction of an amino group can also be accomplished through a two-step sequence involving halogenation followed by amination. A pyrazole can be halogenated at the 3-position, for example, to yield a 3-bromopyrazole. chemicalbook.com This 3-halopyrazole can then undergo a nucleophilic substitution reaction with an amine source.
Modern cross-coupling reactions are particularly powerful for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming carbon-nitrogen bonds between aryl or heteroaryl halides and amines. nih.gov While many examples focus on the amination of the C4 position of the pyrazole ring, the principles can be extended to the C3 position. Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be used to couple 3-halopyrazoles with amines. nih.gov These methods offer a broad scope with respect to the amine coupling partner.
Table 3: Post-Cyclization Strategies for 3-Aminopyrazole Synthesis
| Precursor | Reaction | Key Features | Product | Reference |
| 3-Nitropyrazole | Reduction (e.g., catalytic hydrogenation) | A common and reliable method for amine introduction. | 3-Aminopyrazole | tandfonline.comnih.gov |
| 3-Halopyrazole | Buchwald-Hartwig Amination (Pd-catalyzed) | Versatile method with a broad amine scope. | 3-Aminopyrazole | nih.gov |
| 3-Halopyrazole | Ullmann Condensation (Cu-catalyzed) | A classical method for C-N bond formation. | 3-Aminopyrazole | nih.gov |
Regioselective Introduction of the Pentafluorobenzyl Moiety at the N1 Position
The regioselective alkylation of pyrazoles is a critical step in the synthesis of N-substituted derivatives, as the pyrazole ring contains two potentially reactive nitrogen atoms (N1 and N2). The introduction of the pentafluorobenzyl group at the N1 position is often desired to achieve specific molecular conformations and biological activities.
The most direct method for introducing the pentafluorobenzyl group onto the pyrazole core is through N-alkylation with a pentafluorobenzyl halide, such as pentafluorobenzyl bromide or chloride. This reaction is typically performed in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent system is crucial for achieving high yields and regioselectivity. Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), while polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN) are frequently used.
The reaction mechanism involves the nucleophilic attack of the pyrazole anion on the electrophilic benzylic carbon of the pentafluorobenzyl halide, leading to the displacement of the halide and the formation of the N-C bond. The highly electron-withdrawing nature of the pentafluorophenyl ring enhances the electrophilicity of the benzylic carbon, facilitating the alkylation reaction.
Achieving high regioselectivity for the N1 isomer over the N2 isomer is a significant challenge in pyrazole alkylation. The steric hindrance of substituents on the pyrazole ring can influence the regiochemical outcome. For instance, a bulky substituent at the C3 or C5 position can direct the incoming electrophile to the less sterically hindered N1 nitrogen.
The reaction conditions, including the choice of base, solvent, and temperature, play a pivotal role in controlling the N1/N2 ratio. Studies have shown that the use of stronger bases and polar aprotic solvents generally favors the formation of the thermodynamically more stable N1-alkylated product. Furthermore, the nature of the counter-ion of the base can also impact selectivity, with larger cations like cesium sometimes leading to improved regioselectivity.
| Parameter | Condition | Effect on Regioselectivity (N1/N2) | Reference |
| Base | NaH | Moderate to Good | |
| K2CO3 | Good to Excellent | ||
| Cs2CO3 | Often provides the highest selectivity | ||
| Solvent | DMF | Generally favors N1-alkylation | |
| ACN | Good alternative to DMF | ||
| Temperature | Room Temperature to 80 °C | Higher temperatures can sometimes decrease selectivity |
Advanced Synthetic Techniques and Methodological Innovations
Beyond classical N-alkylation, several advanced synthetic methodologies have been developed to access fluorinated pyrazoles with greater efficiency, control, and structural diversity.
Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrazoles. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, have been employed for the N-arylation and N-alkylation of pyrazoles. While direct N-pentafluorobenzylation via these methods is less common, the principles can be applied to the synthesis of precursors or analogs. For instance, a pyrazole could be coupled with a fluorinated aryl partner, followed by further synthetic manipulations. These catalytic systems offer the advantage of milder reaction conditions and broader substrate scope compared to traditional methods.
Continuous flow chemistry has gained traction as a safe, efficient, and scalable platform for organic synthesis. The N-alkylation of pyrazoles with pentafluorobenzyl halides is well-suited for flow applications. In a typical flow setup, streams of the pyrazole substrate, base, and alkylating agent are continuously mixed in a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields, higher selectivity, and reduced reaction times compared to batch processing. Furthermore, the enhanced heat and mass transfer in microreactors can allow for the use of more reactive reagents and higher temperatures with improved safety profiles.
Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex organic molecules. In the context of fluorinated pyrazoles, C-H functionalization can be used to introduce the pentafluorobenzyl moiety or other fluorinated groups directly onto the pyrazole core, bypassing the need for pre-functionalized starting materials. Rhodium- and palladium-catalyzed C-H activation/arylation reactions have been successfully applied to pyrazoles, allowing for the formation of C-C bonds at specific positions on the ring. While direct C-H pentafluorobenzylation of pyrazoles is a developing area, the existing methodologies for C-H arylation provide a strong foundation for future advancements in this field.
Mechanistic Elucidation of Key Synthetic Pathways
The synthesis of pyrazoles, a cornerstone in heterocyclic chemistry, proceeds through various mechanistic pathways that are influenced by the choice of precursors, catalysts, and reaction conditions. Understanding these mechanisms is critical for controlling the regioselectivity and yield of the final products, including specialized compounds like 1-(pentafluorobenzyl)-1H-pyrazol-3-amine and its analogs. The most prevalent methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species.
The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, serves as a fundamental model for understanding pyrazole formation. jk-sci.commdpi.com The mechanism, however, is more complex than a simple two-step condensation and has been the subject of detailed investigation. researchgate.netrsc.org
The reaction between a monosubstituted hydrazine and a non-symmetrical β-diketone can lead to a mixture of pyrazole isomers. researchgate.net The process is not straightforward, as the hydrazine has two nucleophilic nitrogen atoms, and the 1,3-dicarbonyl compound can exist in tautomeric forms with two reactive carbonyl centers. researchgate.net
The generally accepted pathway involves the following key steps:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This initial step is often reversible.
Formation of Intermediates: This attack leads to a carbinolamine intermediate, which then dehydrates to form a hydrazone or an enehydrazine. Recent kinetic studies using transient flow methods have revealed that the reaction kinetics can be more complex than previously understood, sometimes involving autocatalytic pathways and unreported intermediates like di-addition species. rsc.org
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a non-aromatic, five-membered ring intermediate, often a 5-hydroxy-Δ2-pyrazoline. researchgate.net In some cases, these hydroxylated intermediates can be isolated and characterized. researchgate.net
Dehydration and Aromatization: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic pyrazole ring. It has been proposed that the dehydration of diastereomeric 3,5-dihydroxypyrazolidine intermediates is the kinetic control point that determines the final ratio of pyrazole regioisomers. researchgate.net
For the synthesis of 3-aminopyrazoles, a common precursor is a β-ketonitrile. The mechanism follows a similar pattern: the hydrazine first attacks the ketone carbonyl, followed by intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon, leading to the formation of the 3-amino-substituted pyrazole ring after tautomerization.
Alternative mechanistic pathways have also been explored, such as the 1,3-dipolar cycloaddition of diazo compounds onto alkynes or alkenes, which provides a different route to the pyrazole core. nih.govnih.gov Another modern approach involves the visible light photoredox-catalyzed oxidation of hydrazine to diazene, which then adds to Michael acceptors to form the pyrazole ring under mild conditions. organic-chemistry.org
| Pathway | Key Precursors | Proposed Intermediates | Final Product Type |
|---|---|---|---|
| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | Carbinolamine, Hydrazone, Enehydrazine, 5-Hydroxypyrazoline | Substituted Pyrazole |
| Aminopyrazole Synthesis | β-Ketonitrile + Hydrazine | Keto-hydrazone, Iminopyrazoline | 3-Aminopyrazole |
| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne/Alkene | Pyrazoline Cycloadduct | Substituted Pyrazole |
Catalysts and reaction conditions play a pivotal role in directing the mechanism of pyrazole synthesis, influencing reaction rates, yields, and, most importantly, regioselectivity. rsc.orgnih.gov
Role of Catalysts:
Acid Catalysis: In the Knorr synthesis, a catalytic amount of acid is often used to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine. jk-sci.com Kinetic studies have shown that the rate-determining step of the reaction can shift as a function of pH. researchgate.net
Metal Catalysis: A wide range of metal catalysts have been employed to promote pyrazole synthesis. For instance, zinc triflate (Zn(OTf)₂) has been used to catalyze the 1,3-dipolar cycloaddition of diazoacetate compounds to terminal alkynes. nih.gov Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.commdpi.com Silver catalysts, such as AgOTf, have been shown to enable the rapid and highly regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines. mdpi.com Iron and ruthenium complexes have also been developed for specific pyrazole syntheses, including intramolecular oxidative C-N coupling methods. nih.govnih.gov
Photoredox Catalysis: This emerging strategy allows for the synthesis of polysubstituted pyrazoles under very mild conditions using visible light and air as a green oxidant, proceeding through a radical mechanism. organic-chemistry.org
| Catalyst Type | Example | Role in Mechanism | Reference |
|---|---|---|---|
| Acid | HCl, Acetic Acid | Activates carbonyl group for nucleophilic attack. | jk-sci.com |
| Nano-catalyst | nano-ZnO | Facilitates condensation, provides environmentally friendly conditions. | mdpi.commdpi.com |
| Lewis Acid | Zn(OTf)₂ | Promotes 1,3-dipolar cycloaddition reactions. | nih.gov |
| Transition Metal | AgOTf | Catalyzes rapid heterocyclization of fluorinated precursors. | mdpi.com |
| Photoredox | Eosin Y | Initiates radical pathway via oxidation of hydrazine. | organic-chemistry.org |
Role of Reaction Conditions: The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is highly dependent on the reaction conditions.
Solvent: The choice of solvent can significantly impact regioselectivity. It has been found that cyclocondensation reactions in aprotic dipolar solvents like DMF or NMP can provide better regioselectivity for 1,3-substituted 1-arylpyrazoles compared to commonly used protic solvents like ethanol. nih.gov
Temperature: Reaction temperature affects the rate of competing reaction pathways. In some cases, lower temperatures can favor the formation of a specific regioisomer by allowing for better kinetic control.
Substituent Effects: Steric and electronic factors of the substituents on both the hydrazine and the dicarbonyl precursors are crucial determinants of regioselectivity. researchgate.net For example, when reacting an arylhydrazine with a diketone containing both an aryl and an alkyl substituent, the major product typically results from the initial attack of the substituted nitrogen (NH) of the hydrazine at the more reactive alkyl-substituted carbonyl group. nih.gov The greater electrophilic character of one carbonyl group over another can direct the initial nucleophilic attack, ultimately controlling the final structure of the pyrazole. researchgate.net
By carefully selecting the appropriate catalyst and optimizing reaction conditions, chemists can steer the reaction mechanism toward the desired pyrazole isomer, which is essential for the targeted synthesis of complex molecules like this compound.
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Compound Example |
| Hydrazine | Core Reagent (N-N source) |
| 1,3-Dicarbonyl Compound | Core Reagent (C-C-C source) |
| β-Ketonitrile | Precursor for 3-Aminopyrazoles |
| 5-Hydroxy-Δ2-pyrazoline | Key Reaction Intermediate |
| 3,5-Dihydroxypyrazolidine | Key Reaction Intermediate |
| Diazo Compound | Precursor for 1,3-Dipolar Cycloaddition |
| Zinc Triflate (Zn(OTf)₂) | Lewis Acid Catalyst |
| Silver Triflate (AgOTf) | Transition Metal Catalyst |
| Ethanol | Protic Solvent |
| N,N-Dimethylformamide (DMF) | Aprotic Dipolar Solvent |
Chemical Reactivity and Derivatization of 1 Pentafluorobenzyl 1h Pyrazol 3 Amine
Reactions at the Pyrazole (B372694) Core
The pyrazole ring is an aromatic heterocycle that can undergo substitution reactions. The presence of the amino group at C3 and the pentafluorobenzyl group at N1 significantly directs the regioselectivity of these transformations.
The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most activated site, particularly in 3-aminopyrazole (B16455) systems. researchgate.net The amino group at C3 acts as an activating group, directing electrophiles to the adjacent C4 carbon.
Research on analogous 3-aryl-1H-pyrazol-5-amines has demonstrated that direct C-H halogenation occurs readily at the C4 position using N-halosuccinimides (NXS, where X = Cl, Br, I) as halogenating agents. researchgate.netbeilstein-archives.orgresearchgate.netbeilstein-archives.org These reactions typically proceed under mild, metal-free conditions at room temperature, often using a solvent like DMSO which can also act as a catalyst. researchgate.netbeilstein-archives.orgresearchgate.net This provides an efficient route to novel 4-halogenated pyrazole derivatives in moderate to excellent yields. researchgate.netresearchgate.netbeilstein-archives.org Given the structural similarities, 1-(pentafluorobenzyl)-1H-pyrazol-3-amine is expected to undergo similar regioselective halogenation at its C4 position.
Table 1: Representative Electrophilic Halogenation on a Pyrazole Core Data is based on reactions with analogous 3-aryl-1H-pyrazol-5-amines.
| Reagent | Electrophile | Position of Substitution | Typical Conditions |
| N-Bromosuccinimide (NBS) | Br+ | C4 | DMSO, Room Temperature |
| N-Chlorosuccinimide (NCS) | Cl+ | C4 | DMSO, Room Temperature |
| N-Iodosuccinimide (NIS) | I+ | C4 | DMSO, Room Temperature |
The resulting 4-halo-derivatives are versatile intermediates for further modifications, such as cross-coupling reactions, to introduce additional complexity to the pyrazole scaffold. beilstein-archives.orgresearchgate.net
Nucleophilic aromatic substitution (SNAr) on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. encyclopedia.pub However, this type of reaction becomes feasible if the pyrazole ring is substituted with a good leaving group (such as a halogen) and activated by strong electron-withdrawing groups.
Following the electrophilic halogenation at the C4 position, the resulting 4-halo-1-(pentafluorobenzyl)-1H-pyrazol-3-amine could potentially undergo nucleophilic substitution. The electron-withdrawing nature of the N1-pentafluorobenzyl group would assist in stabilizing the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, thereby facilitating the substitution. Various nucleophiles, including amines, alkoxides, and thiolates, could be employed to displace the C4-halogen. For instance, studies on 4-halopyrazoles have shown that palladium or copper catalysts can be used for alkylamino coupling reactions at the C4 position. nih.gov
Transformations of the Primary Amine Functionality
The primary amine at the C3 position is a key site for derivatization, behaving as a typical nucleophile. It readily participates in reactions with a wide range of electrophiles to form a diverse array of derivatives.
The 3-amino group can be easily acylated or amidated to form the corresponding amides. This is a common transformation for aminopyrazoles. The reaction typically involves treating the amine with an acyl chloride, acid anhydride, or carboxylic acid in the presence of a coupling agent. nih.govnih.gov For example, pyrazole carboxylic acid amides have been synthesized from the corresponding pyrazole-carbonyl chlorides and aminothiadiazoles. nih.gov Similarly, N-acyl pyrazoles can be prepared through the oxidative amidation of aldehydes with pyrazole. mdpi.comresearchgate.net
These reactions are generally efficient and allow for the introduction of a vast array of functionalities onto the pyrazole scaffold. The specific conditions can be tailored depending on the reactivity of the acylating agent.
Table 2: General Amidation/Acylation Reactions of the 3-Amino Group
| Electrophilic Reagent | Functional Group Introduced | Product Type |
| Acyl Chloride (R-COCl) | Acyl (R-CO-) | N-(Pyrazol-3-yl)amide |
| Acid Anhydride ((RCO)₂O) | Acyl (R-CO-) | N-(Pyrazol-3-yl)amide |
| Carboxylic Acid (R-COOH) | Acyl (R-CO-) | N-(Pyrazol-3-yl)amide |
Guanidination and Other N-Functionalizations
Beyond simple acylation, the primary amine functionality can be transformed in numerous other ways. One important derivatization is guanidination, the conversion of the amine to a guanidine (B92328) group. This is typically achieved by reacting the amine with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine or 1H-pyrazole-1-carboxamidine.
Other N-functionalizations include:
Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield secondary or tertiary amines. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields the corresponding sulfonamides.
Urea and Thiourea Formation: Treatment with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides substituted ureas and thioureas, respectively.
These transformations significantly expand the chemical space accessible from this compound, enabling the synthesis of compounds with tailored properties.
Influence of the Pentafluorobenzyl Group on Reactivity
The N1-pentafluorobenzyl substituent exerts a profound electronic influence on the reactivity of the entire molecule. The five fluorine atoms on the benzyl (B1604629) ring are highly electronegative, making the group strongly electron-withdrawing through the inductive effect.
This has several key consequences:
Deactivation of the Pyrazole Ring: The pyrazole ring is deactivated towards electrophilic substitution compared to pyrazoles bearing electron-donating groups. However, the activating effect of the C3-amino group is typically strong enough to still allow for reactions like halogenation at the C4 position, albeit potentially at a slower rate.
Decreased Nucleophilicity of the 3-Amine: The inductive pull of the pentafluorobenzyl group is transmitted through the pyrazole ring, slightly reducing the nucleophilicity of the exocyclic primary amine at the C3 position. Nevertheless, the amine remains sufficiently nucleophilic to participate in the reactions described in section 3.2.
Potential for Nucleophilic Aromatic Substitution (SNAr) on the Benzyl Ring: The pentafluorophenyl ring itself is highly electron-deficient and can be susceptible to nucleophilic aromatic substitution, typically at the para-position (C4) of the benzyl ring. nih.govresearchgate.net While this reaction would require harsh conditions and a strong nucleophile, it represents a potential, albeit less common, pathway for derivatization.
Electronic Effects of Polyfluorinated Aryl Substituents
The pentafluorophenyl ring, connected via a methylene (B1212753) spacer, exerts a powerful electron-withdrawing effect on the pyrazole moiety. This influence stems predominantly from the strong negative inductive effect (-I) of the five highly electronegative fluorine atoms. This perturbation of the electronic landscape has profound consequences for the molecule's reactivity.
This electronic modulation directly impacts derivatization strategies. Reactions involving the 3-amino group, such as acylation or alkylation, would proceed more slowly than with 1-benzyl-1H-pyrazol-3-amine due to the reduced nucleophilicity of the nitrogen atom. Conversely, the pyrazole ring's reduced electron density could make it more susceptible to certain types of nucleophilic attack under specific conditions, although such reactions are less common for pyrazoles.
| Molecular Feature | Effect of Pentafluorobenzyl Group | Predicted Impact on Reactivity |
|---|---|---|
| Pyrazole Ring (C4 Position) | Strong electron withdrawal (-I effect) | Deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation). |
| Pyridine-like Nitrogen (N2) | Reduced electron density on the lone pair | Decreased basicity; requires stronger acids for protonation. |
| Exocyclic Amino Group (-NH2) | Reduced electron density on the nitrogen | Decreased basicity and nucleophilicity; slower reaction rates for acylation, alkylation, etc. |
| Overall Molecule | Lowered HOMO energy level | Increased resistance to oxidation. |
Steric Considerations in Reaction Design
The 1-(pentafluorobenzyl) substituent is sterically demanding, which plays a crucial role in directing the regioselectivity of reactions and influencing reaction rates. The sheer size of the group can physically block or hinder the approach of reagents to certain reactive sites on the pyrazole core.
X-ray crystallographic studies of related N-substituted pyrazole derivatives show that the N-aryl or N-benzyl group is typically twisted out of the plane of the pyrazole ring. For this compound, free rotation around the N1-CH₂ and CH₂-Aryl bonds would be expected. However, certain conformations will be energetically favored to minimize steric clash. This conformational preference can lead to the effective shielding of one side of the pyrazole ring, particularly the adjacent C5 position.
This steric hindrance has significant implications for derivatization:
Reactions at N2: The approach of an electrophile (e.g., an alkylating agent) to the N2 position may be impeded by the bulky N1-substituent. This can make N2-alkylation more difficult compared to reactions at the more accessible 3-amino group.
Reactions at C5: Any potential substitution at the C5-H position would be highly sensitive to the steric profile of the incoming reagent. Bulky reagents would face significant steric repulsion from the pentafluorobenzyl group.
Reactions at the 3-Amino Group: The 3-amino group is positioned further away from the N1-substituent and is generally more sterically accessible. Therefore, derivatization at this site is often favored. However, very large reagents may still experience some interaction with the N1-substituent, depending on the molecule's preferred conformation in solution.
In reaction design, these steric factors must be carefully considered. For instance, to achieve substitution at a sterically hindered position, it may be necessary to employ smaller, more reactive reagents or to utilize reaction conditions (e.g., higher temperatures) that can overcome the steric energy barrier. Conversely, the steric bulk can be used advantageously to direct reactions towards a less hindered site, thereby achieving high regioselectivity.
| Reactive Site | Degree of Steric Hindrance | Implication for Reaction Design |
|---|---|---|
| 3-Amino Group | Low to Moderate | Generally the most accessible site for derivatization (e.g., acylation, sulfonylation). |
| N2-Position | Moderate to High | Reactions (e.g., alkylation, coordination to metals) may be slow or require less bulky reagents. |
| C4-Position | Low | Sterically accessible, but electronically deactivated. Reactivity is dominated by electronic effects. |
| C5-Position | High | Highly hindered. Substitution at this position is sterically disfavored. |
Structural Modifications and Analog Development of 1 Pentafluorobenzyl 1h Pyrazol 3 Amine
Design Principles for Pyrazole-Based Scaffolds
The pyrazole (B372694) ring is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold" due to its consistent presence in a wide array of biologically active compounds. mdpi.comnih.gov Its utility in drug design stems from a combination of favorable physicochemical properties and synthetic accessibility. mdpi.comresearchgate.net
A key design feature of the pyrazole nucleus is its unique arrangement of nitrogen atoms. The N-unsubstituted pyrazole ring possesses both a basic, pyridine-like nitrogen atom (which can act as a hydrogen bond acceptor) and an acidic, pyrrole-like nitrogen atom (which can serve as a hydrogen bond donor). mdpi.commdpi.com This dual functionality allows it to form multiple, specific interactions with biological targets. mdpi.com Substitution at the N1 position, as seen in 1-(pentafluorobenzyl)-1H-pyrazol-3-amine, removes the hydrogen bond donating ability of that nitrogen, a modification that can be crucial for tuning binding affinity and selectivity. mdpi.com
Furthermore, the pyrazole scaffold is considered a versatile bioisostere, capable of replacing other aromatic or heterocyclic rings to improve drug-like properties such as lipophilicity and metabolic stability. mdpi.com The ability to readily introduce a variety of substituents at different positions on the ring allows for systematic exploration of structure-activity relationships (SAR), enabling chemists to fine-tune the molecule’s properties for a desired therapeutic effect. researchgate.netmdpi.com The inherent stability of the pyrazole ring also contributes to its attractiveness as a core structural motif in drug development. nih.gov
Synthesis of Analogs with Varied Substituents on the Pyrazole Ring
The generation of analogs of this compound with diverse substituents on the pyrazole ring is achieved through established synthetic methodologies. The most common and versatile approach for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-bielectrophilic reagent and a hydrazine (B178648) derivative. researchgate.netchim.it
To introduce variability, precursors with different functional groups are employed. For instance, reacting substituted 1,3-dicarbonyl compounds or α,β-unsaturated ketones with the appropriate hydrazine is a primary strategy. researchgate.netnih.gov The synthesis of 5-aminopyrazoles, a key structural feature of the parent compound, can be accomplished directly by using α,β-unsaturated nitriles that have a leaving group at the β-position. mdpi.com Another powerful method is the three-component cyclocondensation of an aldehyde, malononitrile, and a hydrazine, which can efficiently produce 5-aminopyrazole-4-carbonitriles. mdpi.com
Subsequent functionalization of the pre-formed pyrazole ring is also a viable strategy. The pyrazole ring is π-excessive, making it reactive towards electrophilic substitution, typically at the C4 position. chim.it This allows for the introduction of various groups, such as halogens or nitro groups, which can then be used as handles for further modifications. chim.itmdpi.com
The following table summarizes common strategies for introducing substituents at specific positions of the pyrazole ring:
| Position | Synthetic Strategy | Precursors | Resulting Substituent |
| C3/C5 | Cyclocondensation | Substituted 1,3-diketones, alkynyl ketones | Alkyl, Aryl groups |
| C4 | Electrophilic Aromatic Substitution | Pre-formed pyrazole ring, Vilsmeier-Haack reagents | Formyl, Halogen, Nitro groups |
| C3/C5 (Amino) | Cyclocondensation | α,β-unsaturated nitriles, malononitrile | Amino, substituted amino groups |
| N1 | Cyclocondensation | Substituted hydrazines | Alkyl, Aryl, Benzyl (B1604629) groups |
Modifications of the Pentafluorobenzyl Moiety
The pentafluorobenzyl group is a critical component of the molecule, largely due to the unique chemical properties imparted by the five fluorine atoms on the phenyl ring. These fluorine atoms are strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. olemiss.edu
The primary method for modifying this moiety is through nucleophilic aromatic substitution (SNAr). The pentafluorophenyl ring is highly susceptible to this type of reaction, particularly with soft nucleophiles like thiols. researchgate.net The fluorine atom at the para position (C4) is the most reactive and can be selectively displaced by a variety of nucleophiles, including amines, thiols, and carbonylthiolates. researchgate.net This reaction provides a straightforward and efficient route to introduce new functional groups onto the benzyl portion of the molecule, creating a diverse set of analogs. This high reactivity allows for modifications to be performed late in the synthetic sequence. nih.gov
The strong C-F bond also enhances the metabolic stability of the compound, as it is less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Furthermore, the introduction of fluorine can alter key physicochemical properties such as lipophilicity and membrane permeability. olemiss.edunih.gov
Key modifications involving the pentafluorobenzyl moiety are outlined below:
| Reaction Type | Reagent/Nucleophile | Site of Modification | Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | Thiols (R-SH) | para-Fluorine | Formation of a thioether linkage (Ar-SR) |
| Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2) | para-Fluorine | Formation of a secondary amine linkage (Ar-NHR) |
| Nucleophilic Aromatic Substitution (SNAr) | Carbonylthiolates | para-Fluorine | Formation of a thioester linkage |
Impact of Structural Changes on Molecular Conformation and Electronic Properties
Structural modifications to either the pyrazole ring or the pentafluorobenzyl moiety have a profound impact on the molecule's three-dimensional shape (conformation) and its electronic landscape. These changes are critical as they directly influence how the molecule interacts with its biological target.
Similarly, modifications to the pentafluorobenzyl group alter the molecule's electronic properties. The high degree of fluorination makes the benzyl ring electron-deficient. olemiss.edu Replacing one of the fluorine atoms via SNAr with a different group (e.g., a thiol or amine) will change the electrostatic potential map of the entire molecule. researchgate.net Such changes can affect binding affinity and selectivity. Theoretical investigations using methods like Density Functional Theory (DFT) have shown that even subtle structural changes can significantly alter a molecule's conformational stability, electronic reactivity, and absorption properties. nih.gov For instance, increasing the degree of fluorination in related aromatic systems has been shown to increase molecular deviation from planarity and raise the dielectric constant. rsc.org
The following table summarizes the general effects of structural modifications:
| Structural Modification | Impact on Conformation | Impact on Electronic Properties |
| Adding bulky groups to pyrazole C5 | Increased steric hindrance, restricted rotation of N1-substituent. nih.gov | Minimal direct electronic impact, but can influence binding through steric fit. |
| Adding electron-donating groups to pyrazole | Minor conformational changes. | Increased basicity of ring nitrogens. mdpi.com |
| Adding electron-withdrawing groups to pyrazole | Minor conformational changes. | Decreased basicity of ring nitrogens. mdpi.com |
| Replacing para-F on benzyl ring with thiol/amine | Potential change in planarity and bond angles. rsc.org | Alters the molecular electrostatic potential and dipole moment. researchgate.net |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies (e.g., DFT Calculations)
Quantum chemical studies, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. DFT methods are widely used for pyrazole (B372694) derivatives to calculate their geometric and electronic properties with a high degree of accuracy. researchgate.netresearchgate.net For 1-(pentafluorobenzyl)-1H-pyrazol-3-amine, DFT calculations would provide a foundational understanding of its structure and reactivity.
A primary goal of quantum chemical calculations would be to map the electronic landscape of the molecule. This involves determining the distribution of electron density and identifying the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Electron Density and Molecular Electrostatic Potential (MEP): DFT calculations would reveal how the strongly electron-withdrawing pentafluorobenzyl group influences the electron distribution across the pyrazole ring and the amino group. An MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the HOMO and LUMO are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, analysis would likely show the HOMO localized on the electron-rich aminopyrazole ring and the LUMO influenced by the electron-deficient pentafluorobenzyl group.
A hypothetical table of key electronic properties that could be generated from DFT calculations is shown below.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Theoretical calculations are invaluable for studying the thermodynamics and kinetics of chemical reactions. For this compound, this could involve analyzing its formation, stability, and potential transformations. DFT methods are commonly used to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies, which govern reaction rates.
Should this molecule be a precursor in a synthetic route, computational analysis could predict the most likely sites of reaction and the energy barriers for different pathways, guiding experimental work. For instance, calculations could compare the energetics of N-alkylation versus C-alkylation on the pyrazole ring.
3-Aminopyrazole (B16455) systems can exist in different tautomeric forms. The proton on the pyrazole ring nitrogen can potentially migrate, leading to different isomers. Furthermore, the exocyclic amino group introduces the possibility of amino-imino tautomerism, although the amino form is typically more stable for simple aminopyrazoles.
Computational studies are essential for determining the relative stability of these tautomers. beilstein-journals.orgnih.govnih.gov By calculating the Gibbs free energy of each possible tautomer in both the gas phase and in various solvents (using continuum solvent models like PCM), researchers can predict the equilibrium populations. nih.gov For this compound, the key equilibrium would be between the N1-H and N2-H tautomers of the pyrazole ring. The electronic influence of the pentafluorobenzyl group at the N1 position would be expected to significantly impact this equilibrium compared to an unsubstituted pyrazole.
A sample data table illustrating the results of a tautomeric study is presented below.
| Tautomer | Gas Phase ΔG (kcal/mol) | Water ΔG (kcal/mol) | Predicted Population (Water) |
| This compound | 0.00 (Reference) | 0.00 (Reference) | >99% |
| 1-(pentafluorobenzyl)-1H-pyrazol-5-amine | +5.2 | +4.8 | <1% |
Molecular Modeling and Simulation
While quantum chemistry focuses on the detailed electronic structure of single or small groups of molecules, molecular modeling and simulation techniques like Molecular Dynamics (MD) are used to study the behavior of larger systems over time. nih.gov
The this compound molecule has rotational freedom around the single bond connecting the benzyl (B1604629) group's methylene (B1212753) bridge to the pyrazole ring. Conformational analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically done by systematically rotating the key dihedral angles and calculating the potential energy at each step.
Molecular dynamics simulations could then be used to observe the dynamic behavior of the molecule, showing how it transitions between different conformations over time in a simulated environment (e.g., in a solvent box). nih.govrdd.edu.iq This would reveal the flexibility of the molecule and the accessibility of different spatial arrangements, which is crucial for understanding how it might interact with other molecules, such as a biological receptor.
Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties (like crystal packing) and its behavior in solution. The molecule possesses several features that can participate in non-covalent interactions:
Hydrogen Bonding: The amino group (-NH2) is a strong hydrogen bond donor, and the pyridine-like nitrogen of the pyrazole ring is a hydrogen bond acceptor.
π-π Stacking: The aromatic pyrazole and pentafluorophenyl rings can engage in π-π stacking interactions. The fluorination of the benzyl ring significantly alters its electrostatic nature, potentially leading to favorable interactions with the electron-rich pyrazole ring.
Halogen Bonding: While less common for fluorine, interactions involving the fluorine atoms and electron-rich regions of adjacent molecules could also play a role.
Computational methods such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal structure. researchgate.net MD simulations can also provide detailed information on how the molecule interacts with solvent molecules, revealing its solvation shell structure and dynamics. rdd.edu.iq
Structure–Activity Relationship (SAR) Exploration based on Chemical Principles
The 3-Aminopyrazole Scaffold: A Key Pharmacophore
The 3-aminopyrazole moiety is a well-established pharmacophore in medicinal chemistry, particularly recognized for its role in kinase inhibition. nih.gov The amine group at the C3 position is frequently critical for biological activity, often acting as a "hinge-binder" by forming key hydrogen bonds with backbone residues in the ATP-binding pocket of kinases. nih.gov
Modification or replacement of this amine group typically has a profound impact on activity. For instance, in a study on 3,5-diamino-1H-pyrazoles, acetylation of the amino groups led to a complete loss of their anti-biofilm activity, underscoring the necessity of the free amine for the desired biological effect. nih.gov This suggests that the NH2 group in this compound is likely a primary point of interaction with its biological target.
Bioisosteric replacement is a common strategy to modulate a compound's properties while retaining its core biological activity. In the context of the 3-aminopyrazole scaffold, various replacements have been explored. For example, substituting the pyrazole ring with other five-membered heterocycles like thiazoles, triazoles, or imidazoles has been shown to yield compounds with retained, albeit modified, activity profiles. acs.orgresearchgate.net Such modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
| Structural Modification | Rationale / Principle | Predicted Impact on Activity | Reference Example |
|---|---|---|---|
| Acetylation of 3-amine | Blocks hydrogen bond donor capability. | Significant decrease or complete loss of activity. | Acylated 3,5-diaminopyrazoles lose anti-biofilm activity. nih.gov |
| Replacement with 3-carboxamide | Changes electronic properties and hydrogen bonding pattern (donor/acceptor). | Alters target affinity and selectivity; may introduce new interactions. | Bioisosteric replacement of pyrazole C3-carboxamide in Rimonabant analogues. rsc.org |
| Bioisosteric replacement with thiazol-2-yl amine | Mimics the spatial and electronic features of the aminopyrazole group. | Retention of activity, potentially with altered selectivity (e.g., for JAK2 inhibitors). | Thiazol-2-yl amine identified as a successful isostere for pyrazol-3-yl amine. |
The N1-Pentafluorobenzyl Group: Modulating Potency and Properties
The substituent at the N1 position of the pyrazole ring plays a vital role in orienting the molecule within a binding pocket and modulating its physicochemical properties. The choice of an N1-substituent can drastically alter a compound's activity and target specificity. In some series, N1-alkylation or N1-benzylation has been shown to abolish activity completely. nih.gov However, in many other contexts, such as for inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, the N1-benzyl group is a cornerstone of high-potency compounds. nih.gov
The SAR of N1-benzyl substituents is highly dependent on the substitution pattern on the phenyl ring. Fluorination is a particularly powerful tool in this regard. The introduction of fluorine atoms can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. mdpi.com The specific position of fluorine substitution is often critical. For example, in a series of indazole-based inhibitors, ortho-fluoro substitution on the N1-benzyl ring resulted in better inhibitory activity than meta or para substitution. nih.gov
The pentafluorobenzyl group in this compound represents an extreme of this modification strategy. The five fluorine atoms have a strong electron-withdrawing effect, which can influence the electronics of the pyrazole ring. Furthermore, they can enhance binding affinity through favorable interactions with the target protein and can block sites of metabolism on the benzyl ring, thereby improving pharmacokinetic properties. nih.govbeilstein-journals.org
| N1-Benzyl Ring Substituent | Observed Effect on HIF-1 Activity (YC-1 Analogues) nih.gov | General Principle |
|---|---|---|
| Unsubstituted (Benzyl) | Baseline Activity (IC50 = 11 μM) | Aromatic group at N1 is often required for activity. |
| 2-Fluoro (ortho) | Increased Activity (IC50 = 4.9 μM) | Positional substitution is critical; ortho-fluoro can enhance binding or favorably alter conformation. |
| 3-Fluoro (meta) | Decreased Activity (IC50 = 10 μM) | Minor positional changes can have a significant impact on potency. |
| 4-Fluoro (para) | Decreased Activity (IC50 = 19 μM) | Para-substitution may introduce unfavorable steric or electronic effects for this specific target. |
| Pentafluoro | Maintained Activity (IC50 = 12 μM) | Perfluorination significantly alters electronic properties and can enhance metabolic stability while maintaining potency. |
Spectroscopic and Analytical Characterization Techniques for Research on 1 Pentafluorobenzyl 1h Pyrazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei.
1H NMR for Proton Environment Analysis
A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(pentafluorobenzyl)-1H-pyrazol-3-amine, this analysis would identify signals corresponding to the protons on the pyrazole (B372694) ring, the amine group, and the benzylic methylene (B1212753) group. However, specific experimental chemical shifts (δ) and coupling constants (J) for this compound are not available in the searched literature.
13C NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment within the molecule. This would reveal the carbon framework of the pyrazole ring and the pentafluorobenzyl substituent. No published ¹³C NMR spectral data, including chemical shifts, could be located for this compound.
19F NMR for Fluorine Environment Characterization
Given the presence of the pentafluorobenzyl group, ¹⁹F NMR spectroscopy would be a critical tool for characterization. This technique is highly sensitive to the environment of fluorine atoms and would provide distinct signals for the ortho, meta, and para fluorine atoms on the phenyl ring, along with their characteristic coupling patterns. A search of scientific databases did not yield any experimental ¹⁹F NMR data for this specific molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. Analysis of the fragmentation could show characteristic losses of the pentafluorobenzyl moiety or fragments from the pyrazole ring. Specific mass spectral data (m/z values) for the molecular ion and its fragments are not documented in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the pyrazole and aromatic rings, C=N and N-N stretching of the pyrazole ring, and strong C-F stretching bands from the pentafluorobenzyl group. Despite the predictability of these features, a recorded IR spectrum with specific absorption frequencies (cm⁻¹) for this compound could not be found.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. This technique would offer an unambiguous confirmation of the structure of this compound. There are no published reports containing the crystal structure or associated crystallographic data for this compound.
Future Directions and Emerging Research Avenues for 1 Pentafluorobenzyl 1h Pyrazol 3 Amine Chemistry
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of pyrazole (B372694) derivatives has been a subject of intense research, with a continuous drive towards more efficient, selective, and sustainable methods. nih.govorganic-chemistry.org For 1-(pentafluorobenzyl)-1H-pyrazol-3-amine, future research will likely focus on moving beyond traditional condensation reactions of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. chim.itarkat-usa.org While these methods are foundational, they can present challenges in terms of regioselectivity and substrate scope. thieme-connect.com
Novel synthetic strategies that are emerging for pyrazole synthesis in general could be adapted for the specific synthesis of this compound. These include visible-light photoredox catalysis, which offers a mild and efficient pathway to polysubstituted pyrazoles from hydrazines and Michael acceptors. organic-chemistry.org Another promising avenue is the use of transition-metal catalysis. For instance, rhodium-catalyzed addition-cyclization of hydrazines with alkynes and iron-catalyzed regioselective synthesis from diarylhydrazones and vicinal diols are modern techniques that could offer unprecedented control over the pyrazole core formation. organic-chemistry.org
The development of novel catalytic systems is also a key area of future research. The use of nano-catalysts, such as nano-ZnO, has been shown to be effective for the synthesis of 1,3,5-substituted pyrazoles in greener reaction media like water. nih.gov Furthermore, enzyme-catalyzed systems are being explored for the regioselective synthesis of trisubstituted pyrazoles, offering a highly selective and environmentally benign approach. researchgate.net The application of such catalytic systems to the synthesis of this compound could lead to more sustainable and efficient production methods.
A comparison of traditional and emerging synthetic methods for pyrazole synthesis is presented in the table below.
| Method | Description | Potential Advantages for this compound Synthesis |
| Traditional Condensation | Reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.gov | Well-established, readily available starting materials. |
| Visible-Light Photoredox Catalysis | Utilizes light energy to drive the reaction between hydrazines and Michael acceptors. organic-chemistry.org | Mild reaction conditions, high functional group tolerance. |
| Transition-Metal Catalysis | Employs catalysts like rhodium or iron to achieve regioselective pyrazole formation. organic-chemistry.org | High regioselectivity, potential for asymmetric synthesis. |
| Nano-Catalysis | Uses nano-sized catalysts to enhance reaction rates and facilitate catalyst recovery. nih.gov | High efficiency, potential for use in green solvents. |
| Enzyme Catalysis | Utilizes enzymes to catalyze the regioselective formation of pyrazoles. researchgate.net | High selectivity, environmentally friendly. |
Development of Advanced Derivatization Strategies
The functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new applications. Future research will focus on advanced derivatization strategies that allow for precise modification of the pyrazole ring and the amine substituent.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of heterocyclic cores. chim.it This approach could be applied to the C4 and C5 positions of the pyrazole ring of this compound, allowing for the introduction of a wide range of substituents without the need for pre-functionalized starting materials. Palladium-catalyzed direct C4 arylation of 5-aminopyrazoles has been reported and could be a viable strategy for the target compound. chim.it
Furthermore, the amino group at the C3 position serves as a versatile handle for a variety of transformations. Beyond simple acylation or alkylation, modern synthetic methods could be employed for more complex derivatizations. For instance, the conversion of the amine to an iodide followed by a Suzuki coupling reaction has been demonstrated for a 3-aminopyrazole (B16455), opening up possibilities for the introduction of diverse aryl and heteroaryl groups. thieme-connect.com
The development of regiodivergent synthetic strategies will also be important. For example, conditions have been developed to selectively synthesize either 3- or 5-substituted aminopyrazoles from the same starting materials by controlling the reaction conditions. thieme-connect.com Similar control over the derivatization of the pyrazole core of this compound would be highly valuable.
Computational Design and Prediction of New Pyrazole Architectures
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, computational methods can be employed to design and predict the properties of new derivatives, thereby guiding synthetic efforts and accelerating the discovery of novel compounds with desired activities.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be used to build predictive models for the biological activity or physical properties of pyrazole derivatives. nih.govresearchgate.net By correlating the structural features of a series of compounds with their observed activities, these models can be used to predict the activity of new, unsynthesized derivatives. nih.gov This approach has been successfully applied to design novel pyrazole derivatives with anticancer activity. nih.gov
Molecular docking and molecular dynamics simulations can provide insights into the binding of this compound derivatives to biological targets. eurasianjournals.commdpi.com These methods can be used to predict the binding mode and affinity of a ligand to a protein, which is crucial for the design of potent enzyme inhibitors or receptor modulators. nih.gov Density Functional Theory (DFT) calculations can be used to study the electronic structure and properties of the molecule, providing a deeper understanding of its reactivity and intermolecular interactions. eurasianjournals.comresearchgate.netacs.org
The integration of these computational methods can lead to a more rational and efficient design of new pyrazole architectures based on the this compound scaffold.
| Computational Method | Application in Pyrazole Chemistry | Relevance to this compound |
| QSAR/QSPR | Predicting biological activity and physical properties. nih.govresearchgate.net | Design of new derivatives with enhanced properties. |
| Molecular Docking | Predicting the binding mode of a ligand to a protein. mdpi.com | Identification of potential biological targets. |
| Molecular Dynamics | Simulating the dynamic behavior of a molecule in its environment. eurasianjournals.com | Understanding the stability of ligand-protein complexes. |
| DFT Calculations | Studying the electronic structure and reactivity of a molecule. researchgate.netacs.org | Predicting reaction outcomes and designing new reactions. |
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. nih.gov These technologies offer numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the potential for high-throughput synthesis and optimization. mdpi.comgalchimia.com
The synthesis of pyrazoles has been successfully translated to continuous flow systems. mdpi.comrsc.org For example, a two-stage flow process for the synthesis of pyrazoles from acetophenones has been developed, demonstrating the feasibility of multistep reactions in a continuous setup. galchimia.com Copper-catalyzed pyrazole synthesis has also been implemented in continuous flow using packed-bed reactors. rsc.org The application of these flow chemistry approaches to the synthesis of this compound could lead to a more efficient, scalable, and safer manufacturing process.
Automated synthesis platforms can be used to rapidly synthesize and screen libraries of this compound derivatives. researchgate.netnih.gov These systems can integrate synthesis, purification, and analysis, allowing for the rapid exploration of chemical space and the identification of compounds with desired properties. akjournals.comresearchgate.netyoutube.com The use of cartridge-based automated synthesizers further simplifies the process, making it accessible to a broader range of researchers. youtube.com The integration of flow chemistry and automated synthesis will be a key driver of innovation in the future of this compound chemistry.
Exploration of Coordination Chemistry with Metal Centers
The pyrazole moiety is a well-known ligand in coordination chemistry, capable of coordinating to a wide range of metal centers through its nitrogen atoms. researchgate.netresearchgate.netpen2print.org The presence of the additional amino group in this compound makes it a potentially bidentate ligand, capable of forming stable chelate complexes with metal ions. nih.gov
Future research in this area will focus on the synthesis and characterization of novel metal complexes of this compound. acs.org The coordination chemistry of this ligand with various transition metals, such as cobalt, nickel, copper, zinc, and cadmium, could be explored. bohrium.comresearchgate.netresearchgate.net The resulting complexes could exhibit interesting structural, electronic, and magnetic properties.
The potential applications of these metal complexes are vast. Pyrazole-containing metal complexes have been investigated for their catalytic activity, with some complexes showing promise in transfer hydrogenation and hydrogen evolution reactions. nih.gov Furthermore, metal complexes of pyrazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. nih.gov The unique combination of the fluorinated benzyl (B1604629) group and the aminopyrazole core in this compound could lead to metal complexes with novel and enhanced properties.
| Metal Ion | Potential Coordination Geometry | Potential Applications of Complexes |
| Cobalt(II) | Octahedral | Catalysis, magnetic materials |
| Nickel(II) | Octahedral | Catalysis, materials science |
| Copper(II) | Octahedral researchgate.net | Catalysis, bioinorganic chemistry |
| Zinc(II) | Tetrahedral or Octahedral researchgate.net | Luminescent materials, sensors |
| Cadmium(II) | Octahedral nih.gov | Materials science |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 1-(pentafluorobenzyl)-1H-pyrazol-3-amine and its derivatives?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, pyrazole-3-amine derivatives can be synthesized via reduction of nitro-pyrazoles (e.g., catalytic hydrogenation or Zn/NHCl reduction) . For sulfonamide derivatives, reaction of the amine with chlorosulfonic acid or sulfonyl chloride under anhydrous conditions is typical .
- Key Data :
| Reaction Type | Starting Material | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nitro Reduction | 3-nitro-1-(1-phenylethyl)-1H-pyrazole | Zn/NHCl, THF/MeOH, 80°C | 67% | |
| Sulfonylation | 1-(tert-butyl)-1H-pyrazol-3-amine | ClSOH, DCM, 0°C | 26% |
Q. How is the structure of pyrazole-3-amine derivatives validated experimentally?
- Methodology : Use a combination of H/F NMR, LCMS, and X-ray crystallography. For example, H NMR typically shows pyrazole proton signals at δ 6.7–8.0 ppm, while F NMR confirms pentafluorobenzyl substituents (e.g., δ -60 to -70 ppm for CF groups) . Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and bond angles .
Q. What are the key reactivity patterns of pyrazole-3-amine derivatives?
- Methodology : The amine group undergoes sulfonylation, acylation, or alkylation. For example:
- Sulfonylation with ClSOH yields sulfonamides for biological screening .
- Condensation with aldehydes forms Schiff bases for coordination chemistry .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. Studies on similar pyrazole derivatives show HOMO localization on the amine group, suggesting reactivity toward electrophiles .
- Key Data :
| Property | Value (for analogous compounds) | Reference |
|---|---|---|
| HOMO (eV) | -6.2 to -5.8 | |
| LUMO (eV) | -1.3 to -1.0 |
Q. What strategies resolve contradictions in biological activity data for pyrazole-3-amine derivatives?
- Methodology : Cross-validate assays (e.g., in vitro vs. in vivo) and analyze substituent effects. For example, electron-withdrawing groups (e.g., pentafluorobenzyl) may enhance metabolic stability but reduce solubility. Use SAR studies to optimize activity .
Q. How does crystallographic data inform the design of pyrazole-3-amine-based inhibitors (e.g., NLRP3 inflammasome)?
- Methodology : SHELXL-refined X-ray structures reveal binding modes. For instance, sulfonamide derivatives interact with NLRP3 via hydrogen bonds (N–H⋯O) and hydrophobic contacts with pentafluorobenzyl groups .
- Key Data :
| Target | PDB ID | Binding Affinity (K) | Reference |
|---|---|---|---|
| NLRP3 | Not available* | IC = 0.2–1.0 µM |
Methodological Challenges
Q. What analytical challenges arise in characterizing pentafluorobenzyl-substituted pyrazoles?
- Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
